An In-depth Technical Guide to the Chemical Structure Analysis of (2S)-2-amino-N,N-dimethylbutanamide
An In-depth Technical Guide to the Chemical Structure Analysis of (2S)-2-amino-N,N-dimethylbutanamide
Introduction
(2S)-2-amino-N,N-dimethylbutanamide is a chiral derivative of the amino acid L-aminobutyric acid. Its structure, featuring a primary amine at the stereogenic center (C2) and a tertiary N,N-dimethylamide, makes it a molecule of interest in synthetic and medicinal chemistry. As with any chiral compound intended for research or development, rigorous and unambiguous confirmation of its chemical structure and stereochemical integrity is paramount.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of (2S)-2-amino-N,N-dimethylbutanamide. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. The workflow described herein establishes a self-validating system, where data from orthogonal techniques are integrated to build a cohesive and definitive structural assignment.
Physicochemical Properties and Molecular Structure
A foundational step in any analysis is to understand the basic properties of the target molecule. These data inform the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | - |
| Molecular Weight | 130.19 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Chirality | (2S) configuration | - |
| Key Functional Groups | Primary Amine (-NH₂), Tertiary Amide (-CON(CH₃)₂) | - |
Molecular Structure:
Caption: Chemical structure of (2S)-2-amino-N,N-dimethylbutanamide.
Integrated Analytical Workflow
The confirmation of the structure of (2S)-2-amino-N,N-dimethylbutanamide is not achieved by a single technique but by the logical integration of data from multiple orthogonal methods. Each technique provides a specific piece of the structural puzzle, and their combination provides a high degree of confidence in the final assignment.
The overall workflow is designed to first confirm the molecular formula and connectivity (the constitution) of the molecule and then to verify its purity and stereochemical configuration.
Caption: Integrated workflow for the structural analysis of the target compound.
Spectroscopic Characterization
Spectroscopic methods are the cornerstone of structural elucidation, providing detailed information about the molecular formula, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For (2S)-2-amino-N,N-dimethylbutanamide, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will be employed.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, confirming C-H connections.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~0.95 | Triplet (t) | 3H | -CH₂CH₃ | Aliphatic methyl group coupled to a methylene group. |
| b | ~1.5-1.7 | Multiplet (m) | 2H | -CH₂ CH₃ | Methylene group adjacent to a methyl and a methine. |
| c | ~1.6 | Broad Singlet (br s) | 2H | -NH₂ | Primary amine protons; signal can be broad and its position is concentration-dependent. Exchange with D₂O will cause this signal to disappear.[2] |
| d | ~3.4 | Multiplet (m) | 1H | CH -NH₂ | Methine proton at the chiral center, deshielded by both the amine and the amide carbonyl. |
| e | ~2.95 | Singlet (s) | 3H | N-CH₃ (cis) | N-methyl group cis to the carbonyl oxygen. Due to hindered rotation around the amide C-N bond, the two N-methyl groups are non-equivalent.[3][4] |
| f | ~3.05 | Singlet (s) | 3H | N-CH₃ (trans) | N-methyl group trans to the carbonyl oxygen, typically slightly downfield from the cis-methyl group.[4][5] |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~11 | -CH₂C H₃ | Aliphatic methyl carbon. |
| ~25 | -C H₂CH₃ | Aliphatic methylene carbon. |
| ~35 | N-C H₃ (cis) | N-methyl carbon. |
| ~37 | N-C H₃ (trans) | N-methyl carbon. |
| ~55 | C H-NH₂ | Alpha-carbon (chiral center). |
| ~175 | C =O | Amide carbonyl carbon, significantly deshielded. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Causality Behind Experimental Choices:
-
High-Resolution MS (HRMS): To confirm the elemental composition (C₆H₁₄N₂O) by providing a highly accurate mass measurement.
-
Tandem MS (MS/MS): To analyze the fragmentation of the molecular ion. The fragmentation pattern is a fingerprint that helps confirm the molecule's structure. Amides frequently cleave at the N-CO bond.[6]
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion [M]⁺•: An odd molecular weight (130) is expected, consistent with the nitrogen rule (two nitrogen atoms).[2][7]
-
Base Peak (m/z 72): Resulting from α-cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a propyl radical and formation of the stable [CON(CH₃)₂]⁺ fragment.
-
Fragment (m/z 86): Loss of the dimethylamino group (-N(CH₃)₂) via cleavage of the amide C-N bond.
-
Fragment (m/z 44): A characteristic fragment for amides, corresponding to the [CONH₂]⁺ ion or from α-cleavage next to the primary amine.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Causality Behind Experimental Choices: This technique is ideal for confirming the presence of the primary amine and the tertiary amide, which are the defining functional groups of the molecule.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3250 (two bands) | N-H Stretch | Primary Amine (-NH₂) | Primary amines show two distinct N-H stretching bands (symmetric and asymmetric), which distinguishes them from secondary amines (one band) and tertiary amines (no band).[9][10][11] |
| 1680-1630 (strong) | C=O Stretch | Tertiary Amide | The carbonyl stretch in amides is at a relatively low frequency due to resonance with the nitrogen lone pair.[9] This strong absorption is a key diagnostic peak. |
| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | The bending vibration of the N-H bonds in the primary amine group provides another confirmation of its presence.[10] |
| 1250-1020 | C-N Stretch | Aliphatic Amine/Amide | Confirms the presence of carbon-nitrogen single bonds.[10] |
Chromatographic Analysis for Purity Assessment
Purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of small organic molecules.
Causality Behind Experimental Choices: HPLC separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. A UV detector is typically used because the amide carbonyl group provides a chromophore suitable for detection.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector (e.g., Dionex UltiMate 3000).[12]
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase starting condition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[13]
Trustworthiness (Self-Validation): The method is validated according to standard guidelines (e.g., ICH Q2(R1)).[14] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the results are reliable.[12][14]
Chiral Analysis for Enantiomeric Purity
For a chiral molecule, confirming the identity and purity of the desired enantiomer is essential. This is typically achieved using chiral chromatography.[15]
Causality Behind Experimental Choices: Chiral chromatography directly separates the two enantiomers ((2S) and (2R)) by utilizing a chiral stationary phase (CSP).[16] The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their quantification. Both chiral HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[15][16]
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.[15]
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Inject the (2S)-enantiomer sample. A single major peak should be observed. To confirm the method's ability to separate the enantiomers (specificity), a racemic sample (a 50:50 mixture of both enantiomers) must also be analyzed, which should show two well-resolved peaks. The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers.
Conclusion
The structural analysis of (2S)-2-amino-N,N-dimethylbutanamide requires a methodical and multi-faceted approach. By integrating data from NMR, MS, and FTIR spectroscopy, the molecular formula, connectivity, and functional groups are unambiguously determined. Subsequent analysis by reverse-phase and chiral HPLC confirms the chemical and enantiomeric purity, respectively. This comprehensive workflow, grounded in established analytical principles, ensures a high-confidence structural assignment, which is a prerequisite for any further scientific investigation or development involving this compound.
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